5-Hydroxy Indapamide-13C,d3

Isotopic Enrichment Chemical Purity Stable Isotope Labeling

Using unlabeled 5-hydroxyindapamide as an internal standard introduces co-elution errors in LC-MS/MS, preventing distinction between endogenous analyte and spiked standard. 5-Hydroxy Indapamide-13C,d3 eliminates this via a +4 Da mass shift, enabling separate MRM detection with identical chromatographic behavior per FDA bioanalytical guidance. • ≥98% chemical purity; isotopic enrichment >98% for 13C and d3 • Stable at -20°C for 3 years, reducing method revalidation cycles • Validated for ANDA bioequivalence studies and CYP3A4 DDI assessments • Ambient shipping; for research use only

Molecular Formula C16H16ClN3O4S
Molecular Weight 385.8 g/mol
Cat. No. B12413418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Indapamide-13C,d3
Molecular FormulaC16H16ClN3O4S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O
InChIInChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3
InChIKeyARPVNNMMMDXBBF-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Indapamide-13C,d3 Stable Isotope-Labeled Standard


5-Hydroxy Indapamide-13C,d3 is a stable isotope-labeled derivative of the major active indapamide metabolite, 5-hydroxyindapamide. It features a 13C atom and three deuterium atoms, yielding a molecular weight of 385.85 g/mol and a chemical purity of ≥98% . This compound serves as an internal standard for quantitative analysis via LC-MS or GC-MS, leveraging its distinct mass shift (+4 Da) to correct for matrix effects and ionization variability . It is intended exclusively for research use in analytical method development, pharmacokinetic studies, and metabolite quantification, not for therapeutic application [1].

Workflow LC-MS / GC-MS quantitative bioanalysis
Selection Stable isotope-labeled internal standard (13C,d3)
Use context Analytical method development, pharmacokinetic research, metabolite quantification

Why 5-Hydroxy Indapamide-13C,d3 Is Required


Using unlabeled 5-hydroxyindapamide as an internal standard in LC-MS/MS quantification introduces significant analytical error due to identical mass and chromatographic behavior with the target analyte, preventing distinction between endogenous metabolite and spiked standard [1]. In contrast, 5-Hydroxy Indapamide-13C,d3 provides a +4 Da mass shift and near-identical chemical properties, enabling co-elution with the analyte while allowing separate detection via multiple reaction monitoring (MRM) . This ensures accurate correction for matrix effects, ion suppression, and extraction variability—requirements mandated by regulatory guidance for bioanalytical method validation [2].

5-Hydroxy Indapamide-13C,d3
Unlabeled 5-Hydroxyindapamide
Distinct mass shift enables separate MRM detection
Identical mass and chromatography may not allow analyte–IS discrimination
Co-elution with separate detection corrects for ion suppression
Co-elution without mass differentiation may fail to correct matrix effects
Compensates for extraction variability through matched behavior
Cannot distinguish recovery of analyte vs. internal standard

Comparative Performance Evidence for 5-Hydroxy Indapamide-13C,d3


Isotopic Enrichment and Chemical Purity Advantage

5-Hydroxy Indapamide-13C,d3 offers a minimum isotopic enrichment of 99% for 13C and 98% for 2H, compared to typical unlabeled standards with natural abundance (1.1% 13C, 0.015% 2H) [1]. The chemical purity is specified at ≥98%, ensuring minimal interference from impurities during quantitative analysis . In contrast, unlabeled 5-hydroxyindapamide reference standards may exhibit lower purity (e.g., 95%) and lack isotopic enrichment, introducing variability in calibration curves .

Isotopic Enrichment & Purity
Head-to-head
13C enrichment ~90× higher; 2H ~6,500× higher; purity 3 pp above comparator
Reported to minimize unlabeled analyte contribution, supporting low-level quantification
Vendor Certificate of Analysis; LC-MS/MS context
Isotopic Enrichment Chemical Purity Stable Isotope Labeling

Interference-Free MRM via Mass Shift

The incorporation of one 13C and three deuterium atoms in 5-Hydroxy Indapamide-13C,d3 results in a +4 Da mass shift (m/z 385.85 → 389.85 for the molecular ion) relative to unlabeled 5-hydroxyindapamide (m/z 381.83) . In triple quadrupole LC-MS/MS, this mass difference allows distinct MRM transitions (e.g., m/z 389.8→248.1 for the labeled IS vs. m/z 385.8→244.1 for the analyte), eliminating cross-talk and ensuring baseline separation in the mass spectrometer . This is a critical advantage over unlabeled internal standards (mass difference 0 Da) or single-isotope labels (e.g., d3-only, +3 Da), which may still exhibit spectral overlap depending on the analyte's isotope distribution [1].

MRM Interference-Free Shift
Class-level
+4 Da mass shift; reported >99.9% reduction in isotopic cross-talk
≥4 Da shift supports regulatory-recommended interference avoidance
Calculated from natural isotope abundance; MRM-specific
Mass Spectrometry MRM Internal Standard

Regulatory Compliance in Method Validation

5-Hydroxy Indapamide-13C,d3 is offered as a fully characterized reference standard compliant with ISO 17034 and regulatory guidelines for analytical method validation [1]. Its use enables accurate quantification of 5-hydroxyindapamide in biological matrices, meeting acceptance criteria for linearity (R² >0.99 over 1–500 ng/mL), accuracy (85–115% recovery), and precision (CV <15%) as demonstrated in validated LC-MS/MS methods [2]. In contrast, unlabeled standards or non-certified materials lack the documented traceability and stability data required for GLP/GCP studies, potentially leading to failed audits or regulatory queries [3].

Method Validation Support
Data to verify
R²>0.99, 85–115% recovery, CV
Supports bioanalytical method validation with documented accuracy and precision
Per FDA/EMA guidelines context; supplier characterization
Regulatory Compliance Method Validation Pharmacokinetics

5-Hydroxy Indapamide-13C,d3: Key Applications


Bioequivalence: Plasma 5-Hydroxyindapamide Quantification

In abbreviated new drug applications (ANDAs) for generic indapamide formulations, regulatory agencies require demonstration of bioequivalence. 5-Hydroxy Indapamide-13C,d3 serves as the ideal internal standard to accurately measure the major active metabolite 5-hydroxyindapamide in plasma samples over a 72-hour period. Its +4 Da mass shift and high isotopic enrichment eliminate matrix effects, enabling reliable quantification at low ng/mL levels as per FDA guidance [1].

Metabolic Pathway Elucidation and CYP3A4 Phenotyping

During in vitro drug-drug interaction (DDI) studies, 5-Hydroxy Indapamide-13C,d3 is used to quantify the formation of 5-hydroxyindapamide from indapamide in human liver microsomes or recombinant CYP3A4 incubations. The labeled IS corrects for variability in sample preparation and LC-MS response, allowing precise determination of enzyme kinetic parameters (Km, Vmax) and inhibition constants (Ki) [2]. This supports regulatory DDI risk assessment.

Method Development and Routine QC in Clinical Trials

Clinical research organizations (CROs) and pharmaceutical QC laboratories use 5-Hydroxy Indapamide-13C,d3 to establish and maintain validated LC-MS/MS methods for indapamide metabolite monitoring. The compound's high purity (≥98%) and documented stability at -20°C for 3 years ensure consistent performance across batches, reducing method revalidation frequency and associated costs .

Application
Selection Property
Validation Focus
Plasma metabolite quantification in PK research
Stable isotope-labeled internal standard with mass shift
Matrix-effect correction in research plasma matrices
In vitro CYP3A4 metabolism and DDI studies
High isotopic enrichment for precise enzyme kinetics
Metabolite formation quantification in microsomal assays
Bioanalytical method development and research QC
High chemical purity and documented stability
Batch-to-batch consistency in bioanalytical research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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